2,5-Dihydroxybenzohydrazide

Overview

Description

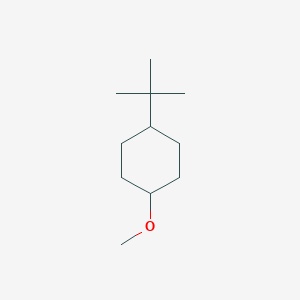

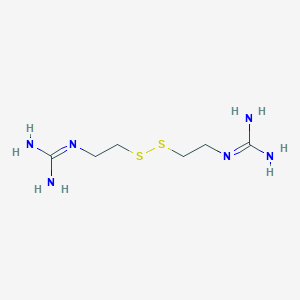

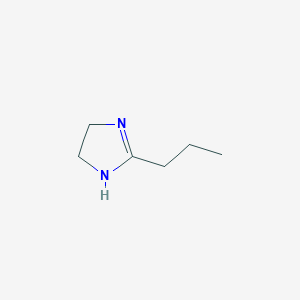

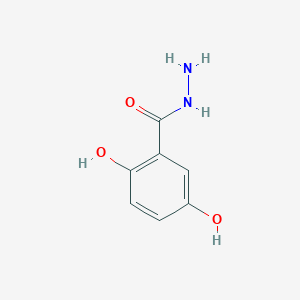

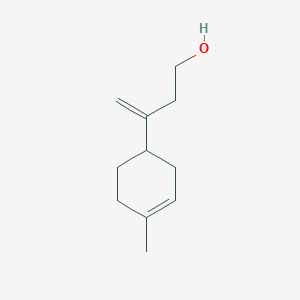

2,5-Dihydroxybenzohydrazide is an organic compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol It is characterized by the presence of two hydroxyl groups and a hydrazide functional group attached to a benzene ring

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit interesting antibacterial activity against gram-positive bacterial strains .

Mode of Action

It’s known that hydrazide–hydrazones, a class of organic compounds to which 2,5-dihydroxybenzohydrazide belongs, have been studied for their potential in the treatment of infections and in cancer therapy .

Result of Action

Similar compounds have shown promising results in inhibiting cancer cell proliferation .

Biochemical Analysis

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

It has been suggested that it may have antibacterial activity and potential antiproliferative activity . It is also known to affect the viability of certain cancer cell lines .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal storage conditions .

Dosage Effects in Animal Models

It has been suggested that it may have potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors .

Transport and Distribution

It is known that the compound is a solid at room temperature, suggesting that it may be transported and distributed in a manner similar to other solid compounds .

Subcellular Localization

It is known that the compound is a solid at room temperature, suggesting that it may be localized in a manner similar to other solid compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dihydroxybenzohydrazide can be synthesized through the reaction of 2,5-dihydroxybenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydroxybenzohydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The hydrazide group can be reduced to form corresponding amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of ethers or esters, depending on the substituent introduced.

Scientific Research Applications

2,5-Dihydroxybenzohydrazide has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: It exhibits antioxidant properties and is used in studies related to oxidative stress.

Industry: Used in the synthesis of polymers and dyes.

Comparison with Similar Compounds

- 2,4-Dihydroxybenzohydrazide

- 3,5-Dihydroxybenzohydrazide

- 2,5-Dihydroxybenzoic acid

Comparison: 2,5-Dihydroxybenzohydrazide is unique due to the specific positioning of its hydroxyl groups, which influences its reactivity and biological activity. Compared to 2,4-dihydroxybenzohydrazide, it may exhibit different antioxidant properties and coordination chemistry due to the different spatial arrangement of functional groups .

Properties

IUPAC Name |

2,5-dihydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-9-7(12)5-3-4(10)1-2-6(5)11/h1-3,10-11H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXGSJAZCDGAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325384 | |

| Record name | 2,5-dihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15791-90-9 | |

| Record name | 15791-90-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,5-Dihydroxybenzohydrazide suitable for N-glycan analysis in MALDI-MS?

A1: this compound (DHBH) demonstrates beneficial properties as a reactive matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for N-glycan analysis:

- Improved Ionization Efficiency: DHBH significantly enhances the ionization of reducing carbohydrates, including N-glycans. [] This leads to stronger signals and improved detection sensitivity in MALDI-MS analysis.

- Uniform Co-crystallization: When combined with a catalytic matrix like DHB, the DHB/DHBH mixture promotes homogenous co-crystallization of the matrix and analyte (N-glycans). This uniform distribution minimizes variability in ionization and allows for more accurate quantitative analysis. []

Q2: How does the combination of DHBH and DHB improve the quantitative analysis of N-glycans?

A2: The combination of DHBH and DHB in the CSRCM strategy enhances quantitative analysis of N-glycans through the following mechanisms:

- High Derivatization Efficiency: DHBH reacts with reducing N-glycans, leading to efficient derivatization. This derivatization process improves ionization efficiency and contributes to better signal intensity for quantification. []

- Improved Linearity: The acid-base chemistry of the DHB/DHBH mixture facilitates consistent co-crystallization, minimizing signal suppression effects often observed in MALDI-MS. This leads to a good linear response over a wide concentration range, enabling accurate quantification. []

- Internal Standard Method: The use of an internal standard further enhances the accuracy of quantification by correcting for variations in ionization and sample preparation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![16-thiaoctacyclo[15.12.0.02,15.03,8.04,28.09,14.018,23.024,29]nonacosa-1(17),2(15),3(8),4,6,9,11,13,18,20,22,24(29),25,27-tetradecaene](/img/structure/B94336.png)

![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)